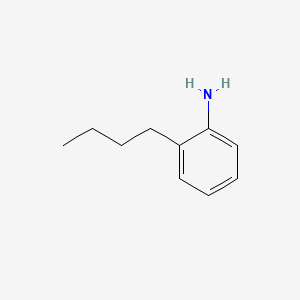

2-Butylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVUPIFFKAHPJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181445 | |

| Record name | o-Butyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2696-85-7 | |

| Record name | 2-Butylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2696-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Butyl-aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002696857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Butyl-aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-butyl-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 2-Butylaniline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for 2-butylaniline, a valuable intermediate in the pharmaceutical and chemical industries. The document details the underlying reaction mechanisms, comprehensive experimental protocols, and expected analytical data. Particular emphasis is placed on the widely utilized Friedel-Crafts acylation route, offering a step-by-step methodology for laboratory-scale synthesis.

Introduction

This compound, an alkyl-substituted aromatic amine, serves as a crucial building block in the synthesis of a variety of organic molecules. Its structural features, including the presence of a butyl group at the ortho position to the amino group, can impart specific steric and electronic properties to target compounds, influencing their biological activity and material characteristics. This guide explores the key synthetic strategies for obtaining this compound, with a focus on providing practical experimental details and an understanding of the reaction mechanisms involved.

Primary Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The most common and versatile methods include:

-

Friedel-Crafts Acylation of a Protected Aniline (B41778) followed by Reduction: This is a highly reliable two-step method that involves the acylation of a protected form of aniline, typically acetanilide (B955), with butyryl chloride. The resulting keto-intermediate is then reduced to the corresponding alkyl group, followed by deprotection to yield this compound. This method offers good control over the position of substitution.

-

Direct Friedel-Crafts Alkylation: While seemingly more direct, the reaction of aniline with a butylating agent (e.g., 1-bromobutane) in the presence of a Lewis acid catalyst is often problematic. The amino group of aniline is a Lewis base and reacts with the catalyst, deactivating the aromatic ring towards electrophilic substitution.[1][2][3] Therefore, protection of the amino group is generally required.

-

Reductive Amination: This pathway involves the reaction of a suitable ketone, such as 2-aminophenyl propyl ketone, with a reducing agent.[4][5][6] While effective, the synthesis of the starting ketone can add complexity to the overall process.

-

Alkylation with Alcohols: The direct alkylation of aniline with butanol can be achieved at high temperatures and pressures using a Lewis acid or solid acid catalyst.[7] This method is often employed in industrial settings but can lead to a mixture of N-alkylated and C-alkylated products, as well as polyalkylation.

-

Reduction of 2-Butylnitrobenzene: If the corresponding nitro compound is available, its reduction via catalytic hydrogenation is a straightforward method to obtain this compound.[8]

This guide will focus on the Friedel-Crafts acylation pathway due to its prevalence and adaptability in a laboratory setting.

Friedel-Crafts Acylation Pathway: Mechanism and Experimental Protocol

The Friedel-Crafts acylation route provides a robust method for the synthesis of this compound, proceeding through the protection of the amine, acylation, reduction, and deprotection.

Reaction Mechanism

The key step in this pathway is the Friedel-Crafts acylation of acetanilide. The mechanism involves the formation of an acylium ion as the electrophile, which then attacks the electron-rich aromatic ring of acetanilide. The acetylamino group is an ortho-, para-directing group, leading to a mixture of the desired ortho- and the para-substituted products.

Caption: Mechanism of Friedel-Crafts Acylation of Acetanilide.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound via the Friedel-Crafts acylation pathway is depicted below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Protection of Aniline (Synthesis of Acetanilide)

-

Reagents and Equipment:

-

Aniline

-

Acetic anhydride

-

Pyridine (catalyst)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

In a round-bottom flask, dissolve aniline in a suitable solvent.

-

Add a catalytic amount of pyridine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise with continuous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.

-

Filter the solid product, wash with cold water, and dry.

-

Step 2: Friedel-Crafts Acylation of Acetanilide

-

Reagents and Equipment:

-

Acetanilide

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or other suitable solvent

-

Three-necked flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

-

-

Procedure: [9]

-

In a three-necked flask equipped with a reflux condenser and dropping funnel, suspend acetanilide in carbon disulfide.

-

Cool the mixture in an ice bath.

-

Carefully and portion-wise add anhydrous aluminum chloride with stirring.

-

Add butyryl chloride dropwise from the dropping funnel while maintaining the low temperature.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then reflux gently.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Separate the organic layer, and extract the aqueous layer with a suitable solvent.

-

Combine the organic layers, wash with a dilute acid, then with water, and finally with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

The resulting mixture of ortho and para isomers can be separated by column chromatography.

-

Step 3: Reduction of 2-Butyrylacetanilide

-

Option A: Clemmensen Reduction

-

Reagents and Equipment:

-

2-Butyrylacetanilide

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask, reflux condenser, heating mantle.

-

-

Procedure:

-

Prepare zinc amalgam by reacting zinc dust with a solution of mercuric chloride.

-

In a round-bottom flask, add the zinc amalgam, concentrated HCl, and the 2-butyrylacetanilide.

-

Reflux the mixture for several hours.

-

After cooling, decant the aqueous layer and extract it with an organic solvent.

-

Combine the organic extracts with the initial organic layer, wash with water, and dry over a suitable drying agent.

-

Remove the solvent under reduced pressure to obtain 2-butylacetanilide.

-

-

-

Option B: Wolff-Kishner Reduction

-

Reagents and Equipment:

-

2-Butyrylacetanilide

-

Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)

-

High-boiling solvent (e.g., diethylene glycol)

-

Round-bottom flask, reflux condenser, heating mantle.

-

-

Procedure:

-

In a round-bottom flask, dissolve the 2-butyrylacetanilide in the high-boiling solvent.

-

Add hydrazine hydrate and a strong base (KOH or NaOH).

-

Heat the mixture to reflux, allowing water and excess hydrazine to distill off.

-

Continue to heat at a higher temperature for several hours.

-

After cooling, add water to the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent to yield 2-butylacetanilide.

-

-

Step 4: Deprotection of 2-Butylacetanilide

-

Reagents and Equipment:

-

2-Butylacetanilide

-

Aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH)

-

Round-bottom flask, reflux condenser, heating mantle.

-

-

Procedure:

-

Reflux the 2-butylacetanilide with an aqueous solution of a strong acid or base.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and neutralize it.

-

Extract the this compound product with an organic solvent.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation under reduced pressure.

-

Quantitative Data Summary

The following tables provide a summary of the expected quantitative data for the synthesis of this compound. Please note that the yields are estimates and can vary based on reaction conditions and scale.

Table 1: Estimated Reaction Yields

| Reaction Step | Product | Estimated Yield (%) |

| Protection | Acetanilide | 90-95 |

| Friedel-Crafts Acylation | 2-Butyrylacetanilide (ortho-isomer) | 30-40 (after separation) |

| Reduction | 2-Butylacetanilide | 70-85 |

| Deprotection | This compound | 85-95 |

| Overall | This compound | 18-32 |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~230-235 °C (at 760 mmHg) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.0-7.2 (m, 2H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.6 (br s, 2H, -NH₂), 2.5 (t, J=7.6 Hz, 2H, -CH₂-Ar), 1.5-1.7 (m, 2H, -CH₂-), 1.3-1.5 (m, 2H, -CH₂-), 0.9 (t, J=7.3 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.5, 130.2, 127.8, 126.5, 118.6, 115.3, 33.4, 31.8, 22.7, 14.0 |

| IR (neat, cm⁻¹) | 3450, 3360 (-NH₂ stretching), 3050 (Ar-H stretching), 2955, 2925, 2855 (C-H stretching), 1620, 1500 (C=C stretching) |

| Mass Spectrometry (EI, m/z) | 149 (M⁺), 106 ([M-C₃H₇]⁺) |

Conclusion

The synthesis of this compound is a multi-step process that can be effectively achieved through the Friedel-Crafts acylation of protected aniline, followed by reduction and deprotection. This method, while involving several steps, offers good control over the final product's regiochemistry. Careful execution of the experimental protocols and purification at each stage are crucial for obtaining a high-purity product. The data presented in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. In Friedel- Crafts allkylation of aniline, one gets [allen.in]

- 3. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

- 8. This compound | 2696-85-7 | Benchchem [benchchem.com]

- 9. friedal craft achlation of acetanilide | Filo [askfilo.com]

2-Butylaniline CAS number and molecular structure

An In-depth Technical Guide to 2-Butylaniline

This technical guide provides a comprehensive overview of this compound (CAS Number: 2696-85-7), a significant chemical intermediate in various industrial and research applications.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, synthesis methodologies, and biological significance.

Chemical Identity and Molecular Structure

This compound, also known as o-butylaniline or 2-butylbenzenamine, is an aromatic amine characterized by a butyl group substituted at the ortho position of an aniline (B41778) ring.[1][2] This substitution pattern imparts specific steric and electronic properties that are pivotal to its reactivity and utility in chemical synthesis.[1]

Molecular Structure:

The molecular structure of this compound is depicted below.

Caption: Molecular structure of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 2696-85-7 | [2] |

| Molecular Formula | C₁₀H₁₅N | [2] |

| Molecular Weight | 149.23 g/mol | |

| Appearance | Colorless to red to green clear liquid | |

| Boiling Point | 126 °C at 15 mmHg | [3] |

| Density | 0.95 g/cm³ | [3] |

| Flash Point | 108 °C (226.4 °F) - closed cup | |

| InChI | 1S/C10H15N/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8H,2-3,6,11H2,1H3 | [2] |

| SMILES | CCCCC1=CC=CC=C1N | |

| Signal Word | Warning | |

| Hazard Classifications | Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Synthesis of this compound: An Experimental Protocol

This compound can be synthesized through the alkylation of aniline. The following is a representative protocol for the synthesis of n-butylaniline, which can be adapted for the specific synthesis of the ortho-isomer through the use of appropriate catalysts and conditions promoting regioselectivity. A general method involves the condensation reaction of aniline and n-butanol.[4]

Materials:

-

Aniline

-

n-Butanol

-

Catalyst (e.g., a solid acid catalyst)

-

Reactor capable of high pressure and temperature

-

Distillation apparatus

Procedure:

-

Reaction Setup: The reactor is charged with aniline, n-butanol, and the catalyst. A typical weight ratio of aniline:n-butanol:catalyst is 1:(0.8-1.1):(0.4-0.85).[4]

-

Condensation Reaction: The mixture is heated to a temperature of 220-240°C under a pressure of 2-5.0 MPa for a duration of 6-24 hours.[4] During the reaction, water is generated and should be removed from the system to drive the equilibrium towards the product.[4]

-

Work-up: After the reaction is complete, the product mixture is cooled and then hydrolyzed. The organic and aqueous layers are separated to yield the crude product.[4]

-

Purification: The crude product is subjected to reduced pressure rectification to isolate the p-n-butylaniline.[4] To obtain this compound specifically, ortho-directing catalysts would be employed during the alkylation step.

Applications in Research and Industry

This compound serves as a crucial intermediate in several industrial applications:

-

Pharmaceutical Synthesis: As an aromatic amine, it is a building block for more complex molecules, including heterocyclic compounds that are scaffolds for various drug candidates.[1] The butyl group can influence the pharmacological properties of the final active pharmaceutical ingredient (API).

-

Dye Manufacturing: It is used in the synthesis of azo dyes, which have widespread applications in the textile industry.[1]

-

Specialty Chemicals: It is a precursor for the production of various specialty chemicals.[1]

Biological Activity and Metabolic Pathway

This compound, like other aromatic amines, can undergo metabolic activation, which is of significant interest in toxicology and drug development.[1] The primary route of metabolism involves cytochrome P450 enzymes.[1]

The metabolic activation can lead to the formation of reactive intermediates that can bind to cellular macromolecules, potentially causing toxicity.[1] The general metabolic pathway for aniline involves N-acetylation and hydroxylation, followed by conjugation for excretion.[5] For this compound, a similar pathway is expected, with the butyl group potentially influencing the rate and site of metabolism.

References

- 1. This compound | 2696-85-7 | Benchchem [benchchem.com]

- 2. This compound [webbook.nist.gov]

- 3. 2-N-BUTYLANILINE CAS#: 2696-85-7 [m.chemicalbook.com]

- 4. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

- 5. Human metabolism and excretion kinetics of aniline after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-butylaniline: boiling point and solubility

An in-depth guide to the physical properties of 2-butylaniline, focusing on its boiling point and solubility, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as o-butylaniline, is an aromatic amine with the chemical formula C₁₀H₁₅N. Its structure, featuring a butyl group attached to the ortho position of the aniline (B41778) ring, imparts specific physicochemical properties that are critical for its application in chemical synthesis and pharmaceutical development. Understanding its boiling point and solubility is fundamental for purification, reaction engineering, and formulation design. This guide provides a detailed overview of these properties, methods for their experimental determination, and a structured presentation of available data.

Data Presentation: Physical Properties of this compound

The quantitative data for the key physical properties of this compound are summarized below. It is important to note that boiling points are highly dependent on pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 126 °C | at 15 mmHg[1][2] |

| 60-61 °C | at 0.2 Torr[3] | |

| Density | 0.953 g/cm³ | at 20 °C[3] |

| Refractive Index | 1.54 | Not Specified |

| Molecular Weight | 149.23 g/mol |

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not extensively reported in the literature. However, based on its chemical structure—a hydrophobic benzene (B151609) ring and butyl chain combined with a polar amine group—a qualitative solubility profile can be inferred. Aniline, the parent compound, is slightly soluble in water and miscible with most organic solvents.[4] The presence of the C₄ alkyl chain in this compound is expected to decrease its solubility in polar solvents like water and enhance its solubility in non-polar organic solvents such as alkanes, ethers, and aromatic hydrocarbons.

Experimental Protocols

Detailed methodologies for the experimental determination of boiling point and solubility are crucial for verifying literature data and for establishing properties in specific solvent systems.

Determination of Boiling Point (Micro-scale Method)

This method is suitable for determining the boiling point of a small quantity of liquid at a given pressure.

Apparatus:

-

Thiele tube or a similar oil bath setup

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Sample of this compound

-

Heating mantle or Bunsen burner

-

Mineral oil or other suitable bath liquid

Procedure:

-

Sample Preparation: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer. The base of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a capillary tube, with its sealed end uppermost, into the test tube containing the aniline sample.

-

Assembly: Immerse the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube. The heating rate should be slow and steady, approximately 1-2 °C per minute as the temperature approaches the expected boiling point.

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Confirmation: To confirm the boiling point, remove the heat source and note the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube. This temperature is the precise boiling point of the liquid at the recorded atmospheric pressure.

-

Pressure Correction (if necessary): If the determination is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Determination of Solubility (Isothermal Shake-Flask Method)

This is a standard method for determining the solubility of a compound in a specific solvent at a controlled temperature.

Apparatus:

-

Constant temperature water bath with a shaker

-

Several sealed flasks (e.g., screw-cap vials)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Solvent of interest (e.g., water, ethanol, hexane)

-

This compound

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of flasks, each containing a known volume of the chosen solvent. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a constant temperature shaking water bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The shaking ensures good mixing.

-

Phase Separation: After equilibration, stop the shaking and allow the flasks to stand undisturbed in the water bath for several hours to allow the undissolved solute to settle.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant from each flask using a pre-warmed pipette to prevent precipitation. Immediately dilute the aliquot with a known volume of the solvent to create a solution within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted solutions using a pre-calibrated analytical method, such as UV-Vis spectrophotometry (by creating a calibration curve of absorbance vs. concentration) or HPLC.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the physical properties of this compound.

Caption: Logical workflow for characterizing the physical properties of this compound.

References

Spectroscopic Profile of 2-Butylaniline: An In-Depth Technical Guide

Introduction

2-Butylaniline, an aromatic amine with a butyl substituent at the ortho position, is a chemical compound of interest in various fields of chemical research and development. Its structural characterization is fundamental for its application and for ensuring its purity and identity. This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of comprehensive, publicly accessible experimental spectra for 2-n-butylaniline, this guide also includes predicted data and, for illustrative purposes, experimental data for a related isomer. Furthermore, detailed experimental protocols for acquiring such spectroscopic data are provided for researchers in the field.

Spectroscopic Data

A thorough search of scientific databases reveals a scarcity of publicly available, complete experimental spectroscopic datasets for 2-n-butylaniline. Therefore, the following sections present a combination of predicted data and a note on available data for a related isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the butyl chain. The ortho-substitution pattern leads to a complex splitting of the aromatic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H | 6.6 - 7.2 | m | 4H |

| -CH₂- (alpha to ring) | 2.5 - 2.7 | t | 2H |

| -NH₂ | 3.5 - 4.5 | s (broad) | 2H |

| -CH₂- (beta to ring) | 1.4 - 1.6 | m | 2H |

| -CH₂- (gamma to ring) | 1.3 - 1.5 | m | 2H |

| -CH₃ | 0.9 - 1.0 | t | 3H |

Note: Predicted data is based on standard chemical shift values and may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The predicted ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C-N (aromatic) | 145 - 150 |

| C-C (aromatic, substituted) | 130 - 135 |

| Aromatic CH | 115 - 130 |

| -CH₂- (alpha to ring) | 30 - 35 |

| -CH₂- (beta to ring) | 30 - 35 |

| -CH₂- (gamma to ring) | 20 - 25 |

| -CH₃ | 10 - 15 |

Note: Predicted data is based on standard chemical shift values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-N bond, as well as bands related to the aromatic ring and the alkyl chain. Primary amines typically show a pair of N-H stretching bands.[1]

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric) | 3400 - 3500 | Medium |

| N-H stretch (symmetric) | 3300 - 3400 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H bend (scissoring) | 1590 - 1650 | Medium-Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-N stretch (aromatic amine) | 1250 - 1340 | Medium-Strong |

| C-H out-of-plane bend (aromatic) | 730 - 770 (ortho-disubstituted) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₅N), the molecular weight is approximately 149.23 g/mol .[2] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and fragment ions resulting from the cleavage of the butyl group.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 149 | [M]⁺ | Molecular ion peak |

| 106 | [M - C₃H₇]⁺ | Loss of a propyl radical (alpha-cleavage) |

| 93 | [C₆H₅NH₂]⁺ | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[3]

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

Cap the NMR tube and ensure the solution is homogeneous.

-

-

¹H NMR Data Acquisition :

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[3]

-

Acquire the spectrum at room temperature using a standard pulse sequence. A pulse angle of 30-90° and a relaxation delay of 1-5 seconds are typical.[3]

-

Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.[3]

-

-

¹³C NMR Data Acquisition :

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Neat Liquid) :

-

Data Acquisition :

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty beam path.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

-

GC-MS Conditions :

-

Injector : Set to a temperature of approximately 250 °C.

-

Oven Program : Start at a suitable temperature (e.g., 70 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas : Helium is typically used.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range : Scan from a low m/z value (e.g., 40) to a value high enough to include the molecular ion (e.g., 200).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. This compound | 2696-85-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to the Safe Handling, and Storage of 2-Butylaniline

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2-Butylaniline (CAS No: 2696-85-7). Adherence to these guidelines is critical to ensure personnel safety and mitigate environmental risks.

Chemical and Physical Properties

This compound is a colorless to reddish-green liquid.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 2696-85-7 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₅N | [1][4][5] |

| Molecular Weight | 149.24 g/mol | [1][6] |

| Appearance | Colorless to Red to Green clear liquid | [1] |

| Boiling Point | 126 °C at 15 mmHg | [1][2] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [4] |

| Specific Gravity | 0.95 (20/20) | [1][6] |

| Refractive Index | 1.54 | [1][6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2][7] The primary hazards are associated with acute toxicity and irritation.[4][7][8]

| Hazard Classification | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

Precautionary Statements (Prevention): P261, P264, P270, P271, P280[1][2][3][7]

-

Precautionary Statements (Response): P302+P352, P304+P340, P305+P351+P338, P312, P332+P317[2][7][9]

Experimental Protocols

The safety data presented in this guide are based on standardized testing methodologies. However, specific experimental protocols for determining the toxicological and physical properties of this compound were not detailed in the referenced safety data sheets. These tests are typically conducted according to internationally recognized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).

Safe Handling Procedures

Proper handling of this compound is paramount to prevent exposure. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

4.1 Engineering Controls

-

Ventilation: Handle the substance only in a well-ventilated area, preferably in a chemical fume hood to prevent the generation of vapor or mist.[2][7][10] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[8]

4.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

-

Skin Protection: Wear chemically impermeable gloves and protective clothing to prevent skin contact.[2][7] Fire/flame resistant and impervious clothing is recommended.[2] Gloves must be inspected before use.[2]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (NIOSH/MSHA or EN 149 approved).[8]

4.3 General Hygiene Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

-

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2]

Storage and Incompatibility

5.1 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7][11]

-

The storage area should be locked up or accessible only to authorized personnel.[2][9][12]

-

It is recommended to store the container under an inert gas as the material can be air-sensitive.[1][6][7]

5.2 Incompatible Materials

-

Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][13]

Emergency Procedures

6.1 First-Aid Measures

-

General Advice: Consult a physician and show them the safety data sheet.[11][13][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2][9] If not breathing, provide artificial respiration and seek immediate medical attention.[2][15] Call a poison center or doctor if you feel unwell.[7]

-

Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[2][11][14] Get medical help if skin irritation occurs or if you feel unwell.[2][7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][8][11] Remove contact lenses if present and easy to do so.[2][9] Continue rinsing and consult a physician if irritation persists.[7][9]

-

Ingestion: Rinse mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2]

6.2 Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

6.3 Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[2] Use personal protective equipment as required.[13] Avoid breathing vapors, mist, or gas and ensure adequate ventilation.[2][3][13] Remove all sources of ignition.[2][15]

-

Environmental Precautions: Prevent the product from entering drains or surface water.[7][8][13] Discharge into the environment must be avoided.[2]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).[8][11] Collect the material in suitable, closed containers for disposal using spark-proof tools and explosion-proof equipment.[2]

Toxicological Information

This compound is moderately toxic through oral, dermal, and inhalation routes of exposure.[7] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[2][4][11] There is currently no data available to suggest that the substance is a germ cell mutagen or carcinogen.[7][14]

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[2][7] The substance should be disposed of at an approved waste disposal plant.[7][9] Do not allow the chemical to enter drains.[2]

References

- 1. This compound | 2696-85-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. echemi.com [echemi.com]

- 3. 2-N-BUTYLANILINE - Safety Data Sheet [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. labproinc.com [labproinc.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. 2-sec-Butylaniline | CAS#:55751-54-7 | Chemsrc [chemsrc.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. capotchem.com [capotchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. chemicalbook.com [chemicalbook.com]

Biological Activity and Potential Applications of 2-Butylaniline: A Technical Guide

Disclaimer: Scientific literature providing specific quantitative data on the biological activity and pharmacokinetics of 2-butylaniline is limited. This guide synthesizes the available information and, where noted, includes data from related isomers (e.g., 4-butylaniline, 2-tert-butylaniline) to provide a broader context for researchers.

Introduction

This compound (also known as ortho-butylaniline or 2-aminobutylbenzene) is an aromatic amine with the chemical formula C₁₀H₁₅N. As a derivative of aniline (B41778), it serves as a chemical intermediate in various industrial applications, including the synthesis of dyes and polymers.[1] In the context of biomedical and pharmaceutical research, aniline derivatives are of interest for their diverse biological activities. This document provides a technical overview of the known biological activities, potential mechanisms of action, and prospective applications of this compound, with a focus on its relevance to drug discovery and development professionals.

Physicochemical and Toxicological Properties

Table 1: Physicochemical and Toxicological Data for Butylaniline Isomers

| Property | This compound | 4-Butylaniline | 2-tert-Butylaniline |

| CAS Number | 2696-85-7 | 104-13-2 | 6310-21-0[4][5] |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | C₁₀H₁₅N[4][5] |

| Molecular Weight | 149.23 g/mol | 149.23 g/mol | 149.23 g/mol [4][5] |

| Boiling Point | 126 °C at 15 mmHg | Not Available | 123-124 °C at 17 mmHg[6] |

| Acute Oral Toxicity | Data Not Available | LD50 (rat): 100.1 mg/kg (estimate) | Data Not Available |

| Hazard Summary | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation.[2] | Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation. | Skin and strong eye irritant; May induce methemoglobinemia.[7] |

Biological Activity and Mechanism of Action

The biological effects of this compound are thought to be mediated through its interaction with various enzymatic and cellular pathways, a characteristic shared by many aromatic amines.[1]

Interaction with Cytochrome P450 Enzymes

Studies on aniline derivatives suggest that this compound likely interacts with the cytochrome P450 (CYP450) family of enzymes.[1] This interaction can lead to metabolic activation, forming reactive intermediates that may contribute to cellular toxicity.[1] The metabolic products of these reactions can induce oxidative stress within cells, potentially leading to hepatotoxicity with prolonged or high-concentration exposure.[1]

Acetylcholinesterase Inhibition

There is evidence to suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the therapeutic effects of several drugs used in the management of Alzheimer's disease and myasthenia gravis, but it is also a source of neurotoxicity.[1] In animal models, exposure to compounds with AChE inhibitory activity has been linked to altered neurotransmitter levels and behavioral changes.[1]

Potential Signaling Pathway Interactions

While no specific signaling pathways have been definitively identified for this compound in the available literature, the known effects of aromatic amines and their metabolites on cellular stress and proliferation suggest potential interactions with key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways.

MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress, which can be induced by the metabolites of this compound, is a known activator of the MAPK pathway. Persistent activation of this pathway can lead to apoptotic cell death.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling cascade that governs cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Some toxic compounds can disrupt the delicate balance of this pathway, leading to either uncontrolled cell growth or apoptosis.

Potential Applications in Drug Development and Other Industries

While specific drugs derived directly from this compound are not prominent in the literature, its role as a pharmaceutical intermediate is noted.[4] The aniline scaffold is a common feature in many approved drugs, and derivatives of this compound could serve as building blocks in the synthesis of novel therapeutic agents. Its potential as an acetylcholinesterase inhibitor suggests a possible, though underexplored, avenue for research in neurodegenerative diseases.

Beyond pharmaceuticals, this compound is used in the synthesis of azo dyes and as a component in the production of conductive polymers.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Synthesis of this compound (General Method)

A general approach for the synthesis of alkylated anilines involves the condensation of aniline with an appropriate alcohol in the presence of a catalyst. The following protocol is adapted from the synthesis of p-n-butylaniline and can be modified for the synthesis of the ortho-isomer.

Protocol:

-

Reaction Setup: In a high-pressure reactor, combine aniline, n-butanol, and a Lewis acid catalyst in a weight ratio of approximately 1:1:0.6.

-

Condensation: Heat the reactor to 220-240°C under a pressure of 2-5 MPa for 6-24 hours. During the reaction, continuously remove the water generated from the system.

-

Workup: After the reaction is complete, cool the reactor and hydrolyze the reaction product. Perform an oil-water separation to obtain the crude product.

-

Purification: Purify the crude product by reduced pressure rectification to yield this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase and can be used to determine the inhibitory potential of this compound.

Materials:

-

96-well microplate

-

Phosphate (B84403) buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

Acetylcholinesterase (AChE) enzyme

-

This compound (test compound)

-

Microplate reader

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

-

Prepare solutions of ATCI and DTNB in phosphate buffer.

-

Prepare a solution of AChE in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test wells: Add phosphate buffer, the this compound dilution, and DTNB solution.

-

Control wells (no inhibitor): Add phosphate buffer, solvent control, and DTNB solution.

-

Blank wells: Add phosphate buffer and DTNB solution.

-

-

Enzyme Addition: Add the AChE solution to the test and control wells.

-

Reaction Initiation: Add the ATCI solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cytochrome P450 Inhibition Assay

This assay determines the potential of this compound to inhibit the activity of specific CYP450 isoforms.

Materials:

-

Human liver microsomes

-

Specific CYP450 isoform substrate (e.g., phenacetin (B1679774) for CYP1A2)

-

NADPH regenerating system

-

This compound (test compound)

-

LC-MS/MS system

Protocol:

-

Incubation: In separate wells of a microplate, incubate human liver microsomes with a specific CYP450 substrate and a range of concentrations of this compound.

-

Reaction Initiation: Add an NADPH regenerating system to initiate the metabolic reaction.

-

Reaction Termination: After a set incubation time, stop the reaction (e.g., by adding a cold organic solvent).

-

Analysis: Analyze the formation of the specific metabolite from the substrate using LC-MS/MS.

-

Data Analysis:

-

Compare the rate of metabolite formation in the presence of this compound to the vehicle control.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

This compound is an aromatic amine with potential biological activities, including interactions with cytochrome P450 enzymes and inhibition of acetylcholinesterase. However, there is a notable lack of specific and quantitative data in the scientific literature to fully characterize its pharmacological and toxicological profile. Future research should focus on:

-

Quantitative Biological Assays: Determining the IC50 values of this compound for various CYP450 isoforms and acetylcholinesterase to understand its potency and selectivity.

-

In Vivo Studies: Conducting pharmacokinetic and toxicokinetic studies to understand its absorption, distribution, metabolism, excretion, and to establish quantitative toxicity metrics such as LD50 values.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to elucidate the molecular basis of its biological effects.

-

Synthesis of Derivatives: Exploring the synthesis of this compound derivatives to identify compounds with enhanced therapeutic potential and reduced toxicity, particularly in the context of neurodegenerative diseases or as scaffolds for other drug classes.

A more thorough investigation into these areas will provide a clearer understanding of the potential risks and benefits of this compound and its derivatives for researchers, scientists, and drug development professionals.

References

- 1. This compound | 2696-85-7 | Benchchem [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. 2 Tert Butylaniline at 25000.00 INR in Hyderabad, Telangana | Synocule Research Labs Private Limited [tradeindia.com]

- 6. 2-tert-ブチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-tert-Butylaniline | C10H15N | CID 80574 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Analysis of 2-Butylaniline's Electronic Structure

Executive Summary

2-Butylaniline, an aniline (B41778) derivative, serves as a crucial structural motif in various industrial and pharmaceutical compounds. A thorough understanding of its electronic structure is fundamental to predicting its chemical reactivity, metabolic stability, and potential as a synthetic precursor. This technical guide outlines the standard computational protocols used to investigate the electronic properties of this compound through theoretical methods. We detail the application of Density Functional Theory (DFT) for geometry optimization and the calculation of key electronic descriptors. This document provides detailed methodologies, illustrative data in tabular format, and workflow visualizations to serve as a comprehensive resource for researchers in computational chemistry and drug development.

Computational Methodology: A Standard Protocol

The following section details a robust and widely adopted protocol for the theoretical analysis of substituted anilines, based on common practices in computational chemistry.[1][2] This methodology ensures reproducible and reliable results for understanding the electronic landscape of this compound.

2.1 Molecular Modeling and Geometry Optimization

-

Initial Structure Construction: The 3D structure of this compound is first built using molecular modeling software (e.g., Avogadro, GaussView). The butyl group is placed at the ortho position (C2) of the aniline ring.

-

Conformational Analysis: A preliminary conformational search is performed to identify the lowest energy conformer, particularly considering the rotation of the butyl group and the amino (-NH₂) group.

-

Quantum Mechanical Optimization: The geometry of the lowest energy conformer is then fully optimized without constraints. Density Functional Theory (DFT) is the method of choice for such systems, offering a good balance between accuracy and computational cost.[3]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed.[2][4]

-

Basis Set: The 6-311++G(d,p) basis set is selected. This Pople-style basis set is extensive, including diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to handle non-spherical electron density distributions.[2]

-

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

2.2 Calculation of Electronic Properties

Using the optimized geometry, a series of electronic properties are calculated. These descriptors are crucial for interpreting the molecule's reactivity and electronic character.[1]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO energy relates to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability.[1]

-

Global Reactivity Descriptors: From the HOMO and LUMO energies, key reactivity indices are calculated:

-

Ionization Potential (IP): Approximated as IP ≈ -EHOMO

-

Electron Affinity (EA): Approximated as EA ≈ -ELUMO

-

Energy Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).[1]

-

Atomic Charge Distribution: Mulliken population analysis is performed to calculate the partial charges on individual atoms. This helps identify specific nucleophilic and electrophilic centers within the molecule.

Computational Workflow Visualization

The overall process, from initial structure to final analysis, can be visualized as a logical workflow.

Caption: Computational workflow for analyzing this compound's electronic structure.

Illustrative Data and Analysis

The following tables summarize plausible quantitative data for this compound, as would be obtained from the protocol described in Section 2.0. Note: This data is representative and intended for illustrative purposes, as specific peer-reviewed computational studies on this compound were not identified.

Table 1: Calculated Global Reactivity Descriptors

| Parameter | Value (Hartree) | Value (eV) | Interpretation |

| EHOMO | -0.195 | -5.31 | Relates to the ability to donate electrons. |

| ELUMO | 0.018 | 0.49 | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | 0.213 | 5.80 | Indicates high kinetic stability and low reactivity. |

| Ionization Potential (IP) | 0.195 | 5.31 | Energy required to remove an electron. |

| Electron Affinity (EA) | -0.018 | -0.49 | Energy released when an electron is added. |

Table 2: Selected Mulliken Atomic Charges

| Atom | Atom Number | Charge (a.u.) | Interpretation |

| N (Amino Group) | N7 | -0.89 | Strong nucleophilic center due to high negative charge. |

| C (Ipso-Carbon) | C1 | 0.25 | Carbon attached to the amino group. |

| C (Ortho-Carbon) | C2 | -0.15 | Carbon attached to the butyl group. |

| C (Para-Carbon) | C4 | -0.21 | Electron-rich site, activated by the amino group. |

| H (Amino Group) | H8, H9 | +0.41 | Positively charged hydrogen atoms. |

The data indicates that the nitrogen atom and the para-carbon are the most electron-rich centers, making them the primary sites for electrophilic attack. The positive values on the amino hydrogens suggest their potential involvement in hydrogen bonding.

Conceptual Relationship Visualization

The calculated electronic properties directly inform predictions of molecular behavior and reactivity.

Caption: Relationship between electronic properties and chemical reactivity.

Conclusion

Theoretical studies provide an indispensable framework for understanding the electronic structure of molecules like this compound. By employing standard DFT methods, researchers can reliably calculate properties such as HOMO-LUMO energies, electrostatic potential, and atomic charges. This data is critical for predicting reaction mechanisms, understanding structure-activity relationships, and guiding the synthesis of novel compounds in drug discovery and materials science. The protocols and illustrative data presented in this guide offer a foundational approach for conducting and interpreting such valuable computational investigations.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Butylaniline, a significant chemical intermediate, plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its unique molecular structure, featuring a butyl group at the ortho position of the aniline (B41778) ring, imparts specific steric and electronic properties that are pivotal in the development of complex organic molecules. This guide provides a comprehensive overview of the historical development and modern synthetic routes to this compound, offering detailed experimental protocols, quantitative data analysis, and a comparative assessment of various catalytic systems. The evolution of its synthesis reflects broader trends in organic chemistry, from classical multi-step procedures to more efficient and selective catalytic methods.

Discovery and Historical Context

The development of substituted anilines, including this compound, is historically linked to the expansion of the synthetic dye industry in the late 19th and early 20th centuries.[1] Early research focused on the alkylation of aniline to produce a variety of colors. While the precise first synthesis of this compound is not prominently documented in readily available historical records, its synthesis would have emerged from the broader exploration of Friedel-Crafts reactions and other alkylation methods applied to aromatic amines. A 1937 patent by Bernard Herstein for the synthesis of tertiary-butyl derivatives of aniline highlights the early industrial interest in alkylated anilines, employing the Friedel-Crafts reaction on acetanilide (B955) to overcome the challenges of direct aniline alkylation.[2] Over the decades, the synthetic focus has shifted towards achieving higher regioselectivity for the ortho-substituted product, driven by its importance as a precursor in specialized chemical industries.

Key Synthesis Methodologies

The synthesis of this compound can be broadly categorized into three main strategies: direct ortho-alkylation of aniline, synthesis from 2-substituted precursors, and reductive methods. Each approach offers distinct advantages and disadvantages concerning selectivity, yield, and environmental impact.

Direct Ortho-Alkylation of Aniline

The direct introduction of a butyl group to the ortho position of aniline is a primary synthetic route. This is typically achieved through electrophilic aromatic substitution, where controlling regioselectivity is the principal challenge.

The classical Friedel-Crafts reaction involves the alkylation of an aromatic ring using an alkyl halide or an olefin in the presence of a Lewis acid catalyst. However, the direct Friedel-Crafts alkylation of aniline is problematic due to the amine group's basicity, which leads to complexation with the Lewis acid catalyst, deactivating the ring for electrophilic substitution.[3][4] To circumvent this, the amino group is often protected, for instance, as an acetanilide, before alkylation.[2]

More contemporary methods utilize solid acid catalysts to promote regioselective C-alkylation at the ortho position. For instance, phosphotungstic acid-supported HZSM-5 zeolites have been employed for the alkylation of aniline with methyl tert-butyl ether (MTBE), which decomposes to isobutene as the alkylating agent.[1]

Synthesis from 2-Substituted Precursors

An alternative strategy involves the synthesis of this compound from precursors that already possess the butyl group at the desired position.

A multi-step synthesis starting from 2-tert-butylphenol (B146161) has been developed to avoid the challenges of direct aniline alkylation. This method involves the reaction of 2-tert-butylphenol with α-methylstyrene oxide, followed by acylation and ammonolysis to yield 2-tert-butylaniline.[1] While this example uses a tert-butyl group, similar pathways can be envisioned for the n-butyl analogue. A more direct approach is the catalytic amination of 2-butylphenol (B3051182).

Reductive Methods

Reductive methods offer another pathway to this compound, typically starting from a nitroaromatic compound.

The catalytic hydrogenation of 2-butylnitrobenzene is a straightforward method for producing this compound.[1] This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The main limitation of this route is the availability and synthesis of the starting nitro compound.[1]

Quantitative Data Summary

The following tables summarize quantitative data for the key synthesis methods of this compound and its analogues, providing a comparative overview of their efficiencies.

| Method | Starting Materials | Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Aniline Conversion (%) | 2-Alkylaniline Yield (%) | Ortho Selectivity (%) | Reference |

| Friedel-Crafts Alkylation (tert-butylation) | Aniline, MTBE | DTP/HZSM-5 | 200 | - | 6 | 71.3 | - | 57.6 (for 2-tert-butylaniline) | [1] |

| From 2-Butylphenol (tert-butylation) | 2-tert-Butylphenol, α-methylstyrene oxide, Benzoyl chloride, Ammonia | NaOH | 45-65 | - | 4-8 | - | - (Purity: 85-90%) | - | [1] |

| Reduction of 2-Butylnitrobenzene | 2-Butylnitrobenzene, H₂ | Pd/C (1-5 wt%) | 80-120 | 10-30 | - | - | 75-85 | - | [1] |

| Direct Condensation (p-butylation) | Aniline, n-Butanol | Lewis Acid | 220-240 | 20-50 | 6-24 | - | - | - | [5] |

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Aniline with MTBE (for 2-tert-butylaniline)

Catalyst Preparation:

-

Dissolve phosphotungstic acid (DTP) in deionized water.

-

Impregnate HZSM-5 zeolite (Si/Al ratio: 10–50) with the DTP solution via spray coating.

-

Dry the composite material at 120–140°C for 2–6 hours.

-

Calcine the dried composite at 200–300°C.[1]

Reaction Procedure:

-

In a high-pressure reactor, combine aniline and methyl tert-butyl ether (MTBE) in a molar ratio between 1:2 and 1:6.

-

Add the prepared DTP/HZSM-5 catalyst with a catalyst-to-aniline mass ratio of 0.5–2.0.

-

Heat the reaction mixture to 180–200°C and maintain for 2–6 hours with stirring.

-

After cooling, the product mixture is analyzed for conversion and selectivity. At 200°C for 6 hours, this method can achieve 71.3% aniline conversion with 57.6% selectivity for 2-tert-butylaniline.[1]

Protocol 2: Multi-Step Synthesis from 2-tert-Butylphenol

Step 1: Phenol-Alkylation:

-

In a reaction vessel, combine 2-tert-butylphenol and α-methylstyrene oxide in the presence of sodium hydroxide (B78521) (NaOH).

-

Heat the mixture to 45–65°C and maintain for 4–8 hours to yield the 2-(2-tert-butylphenoxy)-2-methylpropanol intermediate.[1]

Step 2: Acylation and Amination:

-

The intermediate from Step 1 is acylated using benzoyl chloride.

-

The acylated intermediate then undergoes ammonolysis to produce 2-tert-butylaniline. This method reportedly achieves a purity of 85–90% with reduced N-alkylated byproducts.[1]

Protocol 3: Reduction of 2-Butylnitrobenzene

Reaction Procedure:

-

In a hydrogenation reactor, dissolve 2-butylnitrobenzene in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of palladium on activated carbon (Pd/C, 1–5 wt%).

-

Pressurize the reactor with hydrogen gas to 10–30 bar.

-

Heat the reaction mixture to 80–120°C with vigorous stirring.

-

Monitor the reaction progress by techniques such as TLC or GC until the starting material is consumed.

-

After completion, cool the reactor, release the pressure, and filter the catalyst.

-

The filtrate is then concentrated under reduced pressure to yield this compound. This method can provide yields in the range of 75–85%.[1]

Mandatory Visualizations

Synthesis Pathways of this compound

Caption: Overview of major synthetic routes to this compound.

Experimental Workflow for Friedel-Crafts Alkylation

Caption: General experimental workflow for solid-acid catalyzed alkylation.

Conclusion

The synthesis of this compound has evolved significantly from early, non-selective alkylation methods to modern, highly regioselective catalytic processes. The choice of synthetic route depends on factors such as the availability of starting materials, desired purity, and scalability. Direct ortho-alkylation using solid acid catalysts represents a promising avenue for industrial production due to its atom economy and potential for continuous processing. The synthesis from 2-butylphenol and the reduction of 2-butylnitrobenzene remain viable alternatives, particularly for specific applications where the starting materials are readily accessible. Future research is likely to focus on the development of even more efficient and environmentally benign catalysts for the selective synthesis of this compound and other ortho-alkyated anilines, driven by their continued importance in the chemical and pharmaceutical industries.

References

- 1. This compound | 2696-85-7 | Benchchem [benchchem.com]

- 2. US2092970A - Process for the manufacture of tertiary-butyl derivatives of aniline - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 5. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of 2-butylaniline, a versatile chemical intermediate. This compound and its isomers are crucial building blocks in the pharmaceutical and dye industries.[1][2] Their value stems from their role in creating more complex aromatic compounds and specialized chemicals, including Active Pharmaceutical Ingredients (APIs).[2] The unique structural features of these aromatic amines are instrumental in developing complex organic molecules with therapeutic potential.[2]

Synthesis Methodologies

Several synthetic routes are available for the production of this compound isomers. The choice of method often depends on the desired isomer, available starting materials, and required scale. Key methods include Friedel-Crafts alkylation and direct synthesis from aniline (B41778) and butanol.

Friedel-Crafts alkylation is a common method for attaching alkyl substituents to an aromatic ring.[3] For the synthesis of 2-tert-butylaniline, this can be achieved by reacting aniline with methyl tert-butyl ether (MTBE) over a solid acid catalyst.[1] It's important to note that traditional Friedel-Crafts alkylation using a Lewis acid like AlCl₃ is not effective for aniline because the amino group acts as a Lewis base and deactivates the catalyst.[4][5]

Experimental Protocol: Friedel-Crafts Alkylation

1. Catalyst Preparation (DTP-supported HZSM-5):

-

Dissolve phosphotungstic acid (DTP) in water.

-

Impregnate an HZSM-5 zeolite support (Si/Al ratio: 10–50) with the DTP solution via spray coating.

-

Dry the resulting composite at 120–140°C for 2–6 hours.

-

Calcine the dried material at 200–300°C to activate the catalyst.[1]

2. Alkylation Reaction:

-

In a suitable reactor, combine aniline and methyl tert-butyl ether (MTBE) in a molar ratio between 1:2 and 1:6.

-

Add the prepared catalyst at a catalyst-to-aniline mass ratio of 0.5–2.0.

-

Heat the reaction mixture to 180–200°C for 2–6 hours.[1]

3. Product Isolation and Purification:

-

After the reaction, cool the mixture and separate the catalyst by filtration.

-

The crude product can be purified by distillation under reduced pressure.

-

Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

References

- 1. This compound | 2696-85-7 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. In Friedel- Crafts allkylation of aniline, one gets [allen.in]

- 5. organic chemistry - Why doesn’t aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Butylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene (B1210634) functional group (–N=N–) connecting two aromatic rings. This extended π-conjugated system is responsible for their vibrant colors, making them extensively used as colorants in various industries, including textiles, printing, and pharmaceuticals.[1][2] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

This document provides detailed application notes and a comprehensive protocol for the synthesis of an azo dye derived from 2-butylaniline and 2-naphthol (B1666908). This compound, a substituted aniline (B41778), serves as the precursor for the diazonium salt, which then undergoes an electrophilic aromatic substitution with 2-naphthol, a common coupling agent, to yield a brightly colored azo dye.[3][4][5] The protocol is designed to be adaptable for research and development purposes, particularly in the exploration of novel dye structures and their potential applications.

Chemical Principles and Reaction Mechanism

The synthesis of the azo dye from this compound proceeds in two sequential stages:

-

Diazotization of this compound: this compound is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl), at a low temperature (0–5 °C). This reaction converts the primary amino group into a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.[6][7]

-

Azo Coupling with 2-Naphthol: The resulting diazonium salt acts as an electrophile and reacts with an activated aromatic compound, in this case, 2-naphthol. The hydroxyl group of 2-naphthol is a strong activating group, directing the electrophilic attack of the diazonium ion to the ortho or para position. In the case of 2-naphthol, the coupling occurs at the C1 position. The reaction is typically carried out in a slightly alkaline medium to deprotonate the hydroxyl group of 2-naphthol, thereby increasing its nucleophilicity.[3][8][9]

Experimental Protocols

Materials and Reagents

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Naphthol (C₁₀H₈O, MW: 144.17 g/mol )

-

Sodium Hydroxide (B78521) (NaOH)

-

Deionized Water

-

Ice

Protocol 1: Synthesis of 1-(2-butylphenylazo)-2-naphthol

Part A: Diazotization of this compound

-

In a 100 mL beaker, add 1.49 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until the this compound has completely dissolved. Some gentle heating may be required.

-

Cool the solution to 0–5 °C in an ice-salt bath with continuous stirring.

-

In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

-